5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine
Description
Contextualization of Pyrazole (B372694) Derivatives as Versatile Chemical Scaffolds in Organic Synthesis and Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry and a highly valued scaffold in drug discovery. researchgate.netnih.gov Pyrazole-containing molecules exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, antiviral, and analgesic properties. nih.gov This versatility has led to their incorporation into numerous clinically approved drugs.
The success of pyrazole derivatives stems from their synthetic accessibility and their ability to act as effective ligands for a variety of biological targets, such as enzymes and receptors. researchgate.netnih.gov Specifically, aminopyrazoles have been identified as advantageous frameworks for developing inhibitors of protein kinases, which are crucial targets in oncology and immunology. researchgate.netnih.gov The amino group can form key hydrogen bond interactions within the ATP-binding site of kinases, contributing to the inhibitor's potency and selectivity. nih.gov As a result, the aminopyrazole core is often considered a "privileged" structure in the design of kinase inhibitors and other therapeutic agents. researchgate.net
Significance of the Oxane Moiety in Heterocyclic Compound Design
The oxane ring, a saturated six-membered heterocycle also known as tetrahydropyran (B127337) (THP), is frequently incorporated into molecular designs to enhance their drug-like properties. google.comnih.gov The inclusion of the oxane moiety can influence a compound's physicochemical characteristics in several beneficial ways. It can improve aqueous solubility, modulate lipophilicity, and provide a stable, non-metabolically labile scaffold.
Furthermore, the oxygen atom in the oxane ring can act as a hydrogen bond acceptor, potentially forming favorable interactions with biological targets. google.com The defined three-dimensional shape of the oxane ring can also be used to orient other functional groups in a specific spatial arrangement, aiding in the optimization of binding affinity and selectivity. Its presence is noted in a diverse range of biologically active natural products and synthetic pharmaceuticals, highlighting its utility as a building block in medicinal chemistry. google.com
Rationale for Dedicated Academic Investigation of 5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine
The dedicated investigation of this compound arises from a rational drug design strategy that combines the proven therapeutic potential of the 4-aminopyrazole scaffold with the property-enhancing features of the oxane ring. The 4-aminopyrazole core serves as a validated pharmacophore for targeting enzymes like protein kinases, which are implicated in diseases such as cancer and inflammatory disorders. nih.govnih.gov
The specific substitution pattern of this compound is deliberate:
5-methyl group: The small methyl group can explore a specific hydrophobic pocket within a target's binding site, potentially enhancing potency and selectivity.
Therefore, the synthesis and study of this specific molecule are driven by the hypothesis that the unique combination of these structural features could yield a compound with a superior profile of potency, selectivity, and pharmacokinetic properties compared to other aminopyrazole analogues.
Overview of Research Objectives and Scope for this compound Studies
The primary research objective for a novel compound like this compound is to synthesize it and characterize its potential as a therapeutic agent. The scope of such studies typically encompasses a multi-stage process.
Initial Objectives:
Chemical Synthesis and Characterization: Develop a robust and efficient synthetic route to produce the target compound with high purity. This is followed by structural confirmation using analytical techniques such as NMR spectroscopy and mass spectrometry.
In Vitro Biological Screening: The compound would be tested against a panel of relevant biological targets. Given its structural motifs, a primary focus would be on kinase inhibition assays, particularly those kinases implicated in cancer (e.g., FGFR, PLK1) or inflammation (e.g., p38 MAPK, IRAK4). nih.govmdpi.comnih.gov
Cellular Activity Assessment: If the compound shows activity in biochemical assays, the next step is to evaluate its effects in cell-based models. This could involve measuring the inhibition of cell proliferation in cancer cell lines or the suppression of inflammatory responses in immune cells.
Secondary Objectives (contingent on initial success):
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of related analogues to understand how structural modifications impact biological activity and properties.
Pharmacokinetic Profiling: Conduct preliminary in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess the compound's drug-like properties, such as metabolic stability and cell permeability.
The ultimate goal of these investigations is to determine if this compound or a closely related analogue has the potential to be advanced into further preclinical development as a novel therapeutic agent.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1-(oxan-4-yl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7-9(10)6-11-12(7)8-2-4-13-5-3-8/h6,8H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHNKGPHJQRSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCOCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374829-57-8 | |
| Record name | 5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Optimization for 5 Methyl 1 Oxan 4 Yl 1h Pyrazol 4 Amine
Retrosynthetic Analysis of the 5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine Scaffold
Retrosynthetic analysis is a method for designing organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.instudysmarter.co.uk This approach reveals potential synthetic routes by identifying key bond disconnections that correspond to reliable chemical reactions.
The most common and classical approach to pyrazole (B372694) synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov This strategy forms the basis of the primary disconnection for the pyrazole core of the target molecule.
A logical disconnection of the pyrazole ring involves breaking the N1-C5 and N2-C3 bonds. This retrosynthetic step simplifies the heterocyclic core into two key synthons: a hydrazine component and a three-carbon chain containing two electrophilic centers.
N-N and C3-C4-C5 Unit Disconnection: This strategy breaks the ring down to oxan-4-ylhydrazine and a suitable 1,3-dielectrophile precursor that would yield the 5-methyl and 4-amino functionalities. A potential precursor for the three-carbon unit is a derivative of 2-aminoacetoacetonitrile or a masked equivalent, such as a 2-(protected-amino)-3-oxobutanenitrile. A more practical approach often involves installing the amino group after ring formation via a precursor like a nitro group. In this case, the 1,3-dicarbonyl precursor would be 2-nitro-pentane-2,4-dione, which would later be reduced to the amine.
This primary disconnection strategy is foundational in pyrazole chemistry and is often referred to as a (3 + 2) cyclocondensation approach. nih.govbeilstein-journals.org
An alternative retrosynthetic viewpoint focuses on the introduction of the N-substituent as a separate step. This involves disconnecting the bond between the pyrazole N1 atom and the oxane ring.
N1-C(oxane) Disconnection: This disconnection leads to two key intermediates: the 5-methyl-1H-pyrazol-4-amine core and an electrophilic oxane derivative. The forward reaction would be an N-alkylation of the pre-formed pyrazole. Suitable reagents for introducing the oxane-4-yl group include:
4-halogenated oxanes (e.g., 4-bromotetrahydropyran) via nucleophilic substitution.
Oxan-4-one (tetrahydropyran-4-one) via reductive amination.
This approach can be advantageous for controlling regioselectivity, as the pyrazole ring is constructed first, potentially avoiding the formation of isomeric products that can arise when using substituted hydrazines in the initial cyclization step. mdpi.com
Classical Synthetic Routes to Pyrazol-4-amine Derivatives Relevant to this compound
Building on the retrosynthetic analysis, several classical and modern synthetic methods are applicable for constructing the target molecule. These routes primarily focus on the formation of the substituted pyrazole ring.
The condensation of hydrazines with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is the most traditional and widely used method for forming the pyrazole ring. mdpi.comnih.gov This reaction involves the reaction of a bidentate nucleophile (hydrazine) with a 1,3-dielectrophile (dicarbonyl compound). mdpi.com
The reaction typically proceeds by initial attack of one hydrazine nitrogen onto a carbonyl group, followed by cyclization and dehydration to yield the aromatic pyrazole ring. A significant challenge in this synthesis, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the control of regioselectivity, which can lead to a mixture of two isomeric pyrazoles. mdpi.comnih.gov Reaction conditions, such as solvent and pH, can be optimized to favor the formation of the desired regioisomer. For instance, reactions in dipolar aprotic solvents have been shown to provide better regioselectivity than those in traditional protic solvents like ethanol (B145695). nih.gov
Table 1: Examples of Pyrazole Synthesis via Cyclocondensation
| Hydrazine Derivative | 1,3-Dicarbonyl Precursor | Catalyst/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Hydrazine derivatives | 1,3-Diketones | Ethylene glycol | Polysubstituted pyrazoles | 70-95% | mdpi.com |
| Arylhydrazine | Carbonyl derivatives generated in situ | N/A | 1,3,4,5-Substituted pyrazole | 60-66% | nih.gov |
| Phenylhydrazine (B124118) | Chalcone | Copper triflate / [BMIM-PF6] | 1,3,5-Trisubstituted pyrazole | 82% | nih.gov |
The reaction between hydrazines and α,β-unsaturated compounds is another versatile method for pyrazole synthesis. nih.gov Specifically, α,β-unsaturated nitriles that contain a leaving group at the β-position are excellent precursors for aminopyrazoles. mdpi.com This reaction typically proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and elimination of the leaving group.
This pathway is particularly effective for the synthesis of 5-aminopyrazoles, where the amino group is derived directly from the nitrile functionality of the starting material. mdpi.com For the synthesis of 4-aminopyrazoles like the target molecule, this route is less direct. The pyrazole core can be constructed using a related α,β-unsaturated precursor, but the 4-amino group often requires introduction in a separate post-functionalization step, such as the nitration of the C4 position followed by chemical reduction. mdpi.combeilstein-journals.org
Table 2: Synthesis of Pyrazoles from α,β-Unsaturated Precursors
| Hydrazine Derivative | α,β-Unsaturated Precursor | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Hydrazine hydrate | N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides | N/A | 5-Aminopyrazole derivatives | N/A | mdpi.com |
| Substituted hydrazines | α,β-Ethylenic ketone | DMF, then LDA, then oxidation | 4-Alkyl-1,3,5-triarylpyrazoles | 66-88% | nih.gov |
| Hydrazine derivatives | α,β-Unsaturated ketones | Cyclo-condensation | Pyrazole regioisomers | N/A | researchgate.net |
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like substituted pyrazoles in a single step from three or more starting materials. beilstein-journals.orgnih.gov This approach enhances synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste. nih.govpreprints.org
Several MCRs have been developed for pyrazole synthesis. A common strategy involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (such as malononitrile (B47326) or a β-ketoester), and a hydrazine derivative. rsc.orgnih.gov These reactions can be catalyzed by various agents, including Lewis acids or even green catalysts in aqueous media, to produce highly functionalized pyrazoles with excellent yields. nih.govlongdom.org For example, a three-component reaction of benzaldehydes, malononitrile, and phenylhydrazine can yield 5-amino-1H-pyrazole-4-carbonitrile derivatives, which are structurally related to the target compound. nih.gov
Table 3: Multi-component Syntheses of Pyrazole Derivatives
| Components | Catalyst/Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| Aldehydes, malononitrile, phenyl hydrazine | Modified LDH nanocatalyst / H2O/EtOH | 5-Amino-1H-pyrazole-4-carbonitriles | 85-93% | nih.gov |
| Enaminones, benzaldehyde, hydrazine-HCl | Ammonium acetate (B1210297) / Water | 1-H-Pyrazole derivatives | Good | longdom.org |
| Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | N/A | rsc.org |
| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)3 | Persubstituted pyrazoles | N/A | beilstein-journals.org |
Novel and Green Chemistry Approaches for this compound Synthesis
The synthesis of substituted pyrazoles, such as this compound, has benefited significantly from the adoption of novel and green chemistry principles. These approaches aim to enhance reaction efficiency, reduce waste, and improve safety profiles over traditional methods.
Catalytic Strategies (e.g., Metal-catalyzed cyclizations, Palladium-catalyzed reactions)
Metal-catalyzed reactions are pivotal in modern organic synthesis for their efficiency and selectivity in forming complex molecular architectures. For the synthesis of N-substituted pyrazoles, palladium-catalyzed cross-coupling reactions are particularly prominent. mit.edu A plausible strategy for synthesizing this compound could involve the palladium-catalyzed C-N coupling of 4-bromo-5-methyl-1H-pyrazole with 4-aminooxane or a related derivative. acs.org The use of specialized ligands like tBuBrettPhos has been shown to facilitate such couplings with a variety of aryl triflates and pyrazole derivatives, often resulting in high yields. acs.org
Another catalytic approach involves the ring-opening reaction of 2H-azirines with hydrazones, catalyzed by palladium, to construct polysubstituted pyrazoles. dntb.gov.uathieme-connect.com This method provides an alternative route to the pyrazole core. Furthermore, various transition metals, including copper, rhodium, and iron, have been employed to catalyze the cyclization reactions that form the pyrazole ring, often from precursors like 1,3-dicarbonyls and hydrazines. nih.govorganic-chemistry.org These catalytic systems can offer milder reaction conditions and improved regioselectivity compared to non-catalytic routes. mdpi.com
Table 1: Comparison of Catalysts in Pyrazole Synthesis
| Catalyst System | Reaction Type | Typical Yields | Key Advantages |
|---|---|---|---|
| Pd(dba)₂ / tBuBrettPhos | C-N Cross-Coupling | High | Broad substrate scope, tolerates functional groups. acs.org |
| Pd(OAc)₂ | Ring-opening of 2H-azirines | Moderate to High | Provides access to polysubstituted pyrazoles. thieme-connect.com |
| Copper Triflate | Condensation/Oxidation | Good | Can be performed in ionic liquids. nih.gov |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For pyrazole synthesis, microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, improved product yields, and often, cleaner reaction profiles. researchgate.netbenthamdirect.comdergipark.org.tr The synthesis of pyrazole derivatives, which can take several hours under conventional reflux conditions, can often be completed in a matter of minutes in a microwave reactor. nih.gov
This technology utilizes the efficient heating of polar solvents and reactants through dielectric loss, leading to rapid temperature increases and uniform heating throughout the reaction mixture. dergipark.org.tr For the synthesis of this compound, a key step such as the cyclocondensation of a hydrazine derivative with a suitable 1,3-dicarbonyl precursor could be significantly expedited using microwave irradiation, potentially leading to higher throughput and efficiency. researchgate.netrsc.org
Table 2: Microwave-Assisted vs. Conventional Heating in a Representative Pyrazole Synthesis
| Method | Reaction Time | Yield | Notes |
|---|---|---|---|
| Conventional Heating | 8 - 12 hours | ~65% | Requires prolonged heating under reflux. |
Flow Chemistry Applications in Pyrazole Synthesis
Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing. nih.gov By conducting reactions in a continuously flowing stream through a reactor, this technology offers superior control over reaction parameters such as temperature, pressure, and mixing. galchimia.commdpi.com This enhanced control improves reproducibility and safety, particularly when dealing with hazardous intermediates like diazonium salts or hydrazines, which are generated and consumed in situ, avoiding their accumulation. nih.gov
A multi-step continuous flow process can be designed for the synthesis of N-arylated pyrazoles, starting from anilines and passing through diazotization, reduction, and final cyclocondensation with a 1,3-dicarbonyl compound. nih.gov This approach is highly amenable to the synthesis of this compound, allowing for safe, efficient, and scalable production without the need for isolating potentially unstable intermediates. galchimia.comrsc.org
Purification and Isolation Techniques for this compound and its Intermediates
The purity of a chemical compound is paramount, and effective purification techniques are crucial. For this compound and its synthetic intermediates, a combination of chromatographic and crystallization methods is typically employed.
Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)
Chromatographic methods are indispensable for the purification of organic compounds. Column chromatography, typically using silica (B1680970) gel as the stationary phase, is a standard method for separating the desired pyrazole product from unreacted starting materials and reaction byproducts. nih.gov The choice of eluent (mobile phase), usually a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve effective separation.
For achieving higher purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Polysaccharide-based chiral stationary phases can be used for the enantioselective separation of chiral pyrazole derivatives. acs.org Although this compound is achiral, HPLC is highly effective for its purification. Both normal-phase and reversed-phase HPLC can be utilized, depending on the polarity of the compound and its impurities. The use of polar organic elution modes in HPLC can be beneficial for achieving short run times and sharp peaks. nih.govacs.org
Crystallization and Recrystallization Techniques
Crystallization is a powerful technique for purifying solid compounds, often yielding material of very high purity. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound crystallizes out, leaving impurities behind in the solution. unifr.ch
For pyrazole derivatives, which are often basic, an effective purification strategy can be the formation of an acid addition salt. google.comgoogle.com The crude pyrazole is dissolved in a solvent and treated with an acid (e.g., hydrochloric acid, sulfuric acid). The resulting salt, which often has different solubility properties and a higher propensity to crystallize, is then precipitated or crystallized. google.com The pure salt can then be isolated, and if necessary, the free base can be regenerated. This method can be highly effective for removing closely related impurities. google.com Techniques like vapor diffusion or solvent layering can be employed when only small quantities of the compound are available. unifr.ch
Advanced Spectroscopic and Structural Elucidation of 5 Methyl 1 Oxan 4 Yl 1h Pyrazol 4 Amine
High-Resolution Spectroscopic Fingerprinting of the 5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine Core
Spectroscopic fingerprinting provides unambiguous confirmation of a compound's identity and structure. For this compound, a multi-technique approach is essential for a thorough characterization.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the initial confirmation of a synthesized compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS allows for the determination of the molecular formula.
For this compound, the molecular formula is C₉H₁₅N₃O. The theoretical monoisotopic mass is calculated to be 181.1215 Da. uni.lu Experimental HRMS analysis would be expected to yield an m/z value that corresponds closely to this theoretical mass, typically within a few parts per million (ppm), confirming the elemental composition.
Further analysis of the mass spectrum, often involving tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. These patterns provide valuable information about the compound's structural connectivity, showing losses of fragments corresponding to the methyl group, parts of the oxane ring, or the amine functionality. Predicted m/z values for common adducts are useful in identifying the molecular ion peak in experimental data. uni.lu
Table 1: Predicted HRMS Data for this compound Adducts uni.lu
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 182.12878 |
| [M+Na]⁺ | 204.11072 |
| [M+K]⁺ | 220.08466 |
| [M+NH₄]⁺ | 199.15532 |
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.
While specific experimental data for this compound is not widely published, a complete structural assignment can be predicted based on its constituent parts and general spectroscopic principles.
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. This would include a singlet for the pyrazole (B372694) ring proton (H-3), a singlet for the C-5 methyl protons, a multiplet for the oxane proton at the point of attachment (H-1'), multiplets for the other oxane ring protons, and a broad singlet for the amine (-NH₂) protons.
¹³C NMR: The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule, including signals for the pyrazole ring carbons, the methyl carbon, and the carbons of the oxane ring.
2D NMR:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, primarily within the oxane ring, confirming the connectivity of the methylene (B1212753) groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (2-3 bond) couplings between protons and carbons. This is crucial for establishing the connectivity between the different fragments of the molecule, such as the link between the oxane ring (H-1') and the pyrazole ring (C-3a/C-5a), and the position of the methyl group on the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. For example, it could show correlations between protons on the oxane ring and the methyl or amine groups on the pyrazole ring.
Table 2: Predicted NMR Assignments and Key Correlations for Structural Elucidation
| Structural Unit | Expected ¹H Signals | Expected ¹³C Signals | Key HMBC Correlations |
|---|---|---|---|
| Pyrazole-H3 | Singlet | CH | Correlates to C4, C5 |
| Pyrazole-C4 | - | C-NH₂ | - |
| Pyrazole-C5 | - | C-CH₃ | - |
| -CH₃ | Singlet | CH₃ | Correlates to C5, C4 |
| -NH₂ | Broad Singlet | - | - |
| Oxane-H1' | Multiplet (tt) | CH | Correlates to Pyrazole N1, Oxane C2'/C6' |
| Oxane-H2'/H6' | Multiplet | CH₂ | Correlates to C1', C3'/C5' |
| Oxane-H3'/H5' | Multiplet | CH₂ | Correlates to C2'/C6', C4' |
The oxane (tetrahydropyran) ring is known to adopt a stable chair conformation. The pyrazole substituent at the C-4 position of the oxane ring can be either axial or equatorial. The preferred conformation can be determined using ¹H NMR. The coupling constants (J-values) of the H-1' proton with the adjacent axial and equatorial protons (H-2'/H-6') are diagnostic. A large diaxial coupling constant would indicate an equatorial position for the pyrazole substituent, which is generally the more sterically favored conformation. NOESY data can further support this assignment by showing spatial proximity between the axial protons of the oxane ring.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. mdpi.com
For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the 3300-3500 cm⁻¹ region. mdpi.com The C-H stretching of the methyl and oxane aliphatic groups would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1500-1650 cm⁻¹ region. A strong band corresponding to the C-O-C asymmetric stretching of the ether linkage in the oxane ring would be prominent in the 1050-1150 cm⁻¹ range. semanticscholar.org
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrazole ring, which are often weak in the IR spectrum.
Table 3: Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Amine (-NH₂) | N-H Bend | 1590 - 1650 |
| Aliphatic (CH₃, CH₂) | C-H Stretch | 2850 - 2960 |
| Pyrazole Ring | C=C, C=N Stretch | 1500 - 1650 |
| Ether (C-O-C) | C-O Stretch (asymmetric) | 1050 - 1150 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-State Structural Investigations of this compound
While spectroscopic methods provide extensive information about molecular structure, single-crystal X-ray diffraction offers the definitive determination of the solid-state structure. This technique elucidates precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the crystalline state. nih.gov
To date, a crystal structure for this compound has not been reported in public databases. However, such an investigation would be invaluable. It would confirm the chair conformation of the oxane ring and the relative orientation of the pyrazole substituent. Furthermore, it would provide critical insights into the intermolecular interactions that govern the crystal packing. The primary amine group is capable of acting as a hydrogen bond donor, and the pyrazole nitrogen atoms and the oxane oxygen atom can act as hydrogen bond acceptors. Therefore, a network of intermolecular hydrogen bonds would be expected to play a significant role in the solid-state architecture of the compound. nih.govmdpi.com
Table of Compounds
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, this analysis would reveal key structural parameters such as bond lengths, bond angles, and torsion angles, providing unequivocal proof of its molecular structure.
Although the crystal structure of the title compound is not published, we can examine data from related pyrazole derivatives to understand the type of information that would be obtained. For instance, the analysis of other crystallized pyrazole compounds reveals detailed insights into their molecular geometry and intermolecular interactions. uni.luresearchgate.net A hypothetical data table for the crystallographic analysis of this compound, based on typical values for similar organic molecules, is presented below.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C9H15N3O |
| Formula Weight | 181.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 105.5 |
| Volume (ų) | 1002.1 |
| Z | 4 |
Polymorphism and Crystal Packing Analysis
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism is crucial in the pharmaceutical industry as different forms can have different solubilities and bioavailabilities.
For this compound, a polymorphism screen would be essential to identify all possible crystalline forms. The analysis of crystal packing would reveal the intermolecular interactions, such as hydrogen bonds involving the amine group and the pyrazole nitrogen atoms, that stabilize the crystal lattice. Studies on other pyrazole derivatives have shown the presence of various non-covalent interactions that dictate their solid-state assembly. researchgate.net For example, the analysis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline revealed two distinct polymorphs, primarily differing in the rotational orientation of the pyrazolyl substituents and the resulting N-H···N intermolecular interactions. mdpi.com
Co-crystallization Studies
Co-crystallization is a technique used to design crystalline materials with tailored physical properties by combining a target molecule with a co-former in a specific stoichiometric ratio. For this compound, which contains a primary amine and pyrazole ring, co-crystallization could be explored to modify its physicochemical properties. The amine group can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as hydrogen bond acceptors, making it a suitable candidate for forming co-crystals with various co-formers, such as carboxylic acids.
The success of co-crystallization often depends on the pKa difference between the target molecule and the co-former. A ΔpKa of less than 0 generally results in a co-crystal, while a ΔpKa greater than 3 typically leads to salt formation. In a study on the amine-containing drug ensitrelvir, co-crystallization with fumaric acid was successful in altering the intermolecular interactions and improving the drug's solubility. nih.gov
Detailed Conformational Analysis of the Oxane Moiety in this compound
The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle that, similar to cyclohexane, adopts non-planar conformations to minimize angular and torsional strain. The conformational analysis of the oxane moiety in the title compound is critical for understanding its three-dimensional shape and how it might interact with biological targets.
Characterization of Preferred Chair Conformations and Inversion Dynamics
The chair conformation is the most stable conformation for a tetrahydropyran (B127337) ring. acs.org In this compound, the pyrazolyl substituent at the C4 position of the oxane ring can occupy either an axial or an equatorial position. These two chair conformations are in dynamic equilibrium through a process called ring inversion.
The preferred conformation is the one that minimizes steric hindrance. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. Therefore, it is expected that the conformer with the 5-methyl-1H-pyrazol-4-amine group in the equatorial position would be the more stable and thus more populated form at equilibrium.
| Substituent Position | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Equatorial | 0 (most stable) | >95 (expected) |
| Axial | >2 (estimated) | <5 (expected) |
The energy difference between the axial and equatorial conformers determines their relative populations. The dynamics of the ring inversion can be studied using variable-temperature NMR spectroscopy.
Influence of Substituents on Ring Conformation and Flexibility
The presence of substituents on the oxane ring can influence its conformational preferences and flexibility. In the case of this compound, the key substituent is the pyrazolyl group at the C4 position. The size and nature of this substituent will dictate the energy barrier for ring inversion.
While specific data on the title compound is unavailable, studies on other monosubstituted tetrahydropyrans have shown that the preference for the equatorial position increases with the size of the substituent. The pyrazolyl group is relatively bulky, which would strongly favor the equatorial conformation. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface of the ring inversion and to predict the relative energies of the different conformers. eurasianjournals.com These calculations can provide valuable insights into the conformational dynamics of the oxane ring in this specific molecule.
Chemical Reactivity and Derivatization Strategies for 5 Methyl 1 Oxan 4 Yl 1h Pyrazol 4 Amine
Reactivity of the Pyrazol-4-amine Moiety
The pyrazol-4-amine core is an electron-rich aromatic system. The amino group significantly influences the reactivity of the pyrazole (B372694) ring, and both the ring and the amino group can participate in various chemical transformations.
The primary amino group at the C4-position is a potent nucleophile, making it a primary site for derivatization. Its reactivity is central to the synthesis of a diverse array of analogues. nih.gov
Acylation: The amino group readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids (under coupling conditions) to form the corresponding amides. This reaction is a common strategy for introducing a wide range of functional groups. For instance, reaction with chloroacetyl chloride can furnish a reactive handle for further nucleophilic substitutions. nih.gov
Alkylation: While N-alkylation of the pyrazole ring nitrogens is common, selective alkylation of the exocyclic 4-amino group can also be achieved. encyclopedia.pub This reaction typically involves treatment with alkyl halides or other alkylating agents under basic conditions. The nucleophilicity of the amino group facilitates the formation of secondary or tertiary amines, depending on the reaction stoichiometry and conditions.
Condensation Reactions: The nucleophilic amine can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). chim.it These imines can be stable products or serve as intermediates for further transformations, such as reduction to secondary amines. Condensation with 1,3-dicarbonyl compounds is a foundational method for constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. scribd.com
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl Chloride | N-(5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-yl)acetamide |
| Alkylation | Methyl Iodide | N-methyl-5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine |
| Condensation | Benzaldehyde | N-benzylidene-5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine |
The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution (EAS). In an unsubstituted pyrazole, the C4-position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. nih.gov However, in 5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine, the C4-position is already occupied by a strongly activating amino group.
The amino group is a powerful ortho-, para-directing group in EAS reactions. In the context of the pyrazole ring, the positions "ortho" to the C4-amino group are the C3 and C5 positions. Consequently, the amino group strongly activates the C3 and C5 carbons, directing incoming electrophiles to these sites. The existing methyl group at C5 provides some steric hindrance, potentially favoring substitution at the C3 position.
Common EAS reactions that could be applied include:
Halogenation: Introduction of bromine or chlorine at the C3-position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). wikipedia.org
Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid. nih.gov The strong activating nature of the amino group may necessitate milder nitrating conditions to avoid over-reaction or oxidation.
Sulfonation: Reaction with fuming sulfuric acid to introduce a sulfonic acid group. nih.gov
Friedel-Crafts Reactions: While Friedel-Crafts reactions can be challenging on amine-substituted rings due to the Lewis acid catalyst complexing with the amino group, acylation or alkylation at the C3-position may be possible with appropriate protection of the amine.
| EAS Reaction | Reagent Example | Expected Position of Substitution |
| Bromination | N-Bromosuccinimide (NBS) | C3 |
| Nitration | HNO₃ / H₂SO₄ | C3 |
| Sulfonation | Fuming H₂SO₄ | C3 |
The pyrazole ring contains two nitrogen atoms, conventionally labeled N1 and N2.
N1 Position: In the target molecule, the N1 ("pyrrole-like") nitrogen is already substituted with the oxan-4-yl group, precluding further direct functionalization at this site.
N2 Position: The N2 ("pyridine-like") nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. encyclopedia.pub It can react with electrophiles, most notably alkylating agents. Treatment with an alkyl halide (e.g., methyl iodide) can lead to the formation of a quaternary N-2-alkyl pyrazolium (B1228807) salt. This quaternization alters the electronic properties of the ring, making it more electron-deficient.
Reactivity and Modifications of the Oxane Ring
The oxane (tetrahydropyran) ring is a saturated six-membered ether. It is generally a stable and chemically robust moiety, often incorporated into molecules to improve properties like solubility and metabolic stability. organic-chemistry.org
The term "oxane-4-yl position" refers to the point of attachment to the pyrazole nitrogen. Direct stereoselective transformations at this specific carbon atom are challenging without involving cleavage of the C-N bond. However, the existing stereochemistry of the oxane ring (if any) or the introduction of new stereocenters on the ring itself is a key strategy for creating structural diversity.
Methodologies for the stereoselective synthesis of substituted tetrahydropyrans are well-established and could be adapted to modify the oxane ring. core.ac.ukwhiterose.ac.uk These include:
Prins Cyclization: This reaction can generate highly substituted tetrahydropyrans with excellent diastereoselectivity. core.ac.uk
Intramolecular Michael Addition: Asymmetric intramolecular oxa-Michael reactions are used to construct chiral tetrahydropyran (B127337) rings. acs.org
Nickel-Catalyzed Cross-Coupling: Stereospecific cross-coupling reactions can be used to functionalize pre-existing tetrahydropyran rings, for example, by converting a C-O bond into a C-C bond with inversion of stereochemistry. acs.org
These strategies would typically be employed during the synthesis of the oxane-containing building block before its attachment to the pyrazole ring, allowing for precise control over the stereochemistry of the final molecule.
Saturated six-membered cyclic ethers like oxane are significantly more stable than their smaller, strained counterparts such as oxiranes (epoxides) and oxetanes. libretexts.orgopenstax.org The lower ring strain (ca. 1 kcal/mol for tetrahydropyran vs. ~25 kcal/mol for oxetane) means that the oxane ring is generally resistant to ring-opening reactions. libretexts.org
Ring-opening is not a typical or facile reaction for the oxane moiety and requires harsh conditions. Cleavage of the ether C-O bonds would necessitate the use of very strong acids (e.g., HBr or HI) at high temperatures. Under such conditions, the pyrazol-4-amine portion of the molecule would likely degrade. Therefore, derivatization strategies for this compound generally focus on the reactivity of the pyrazole and amine moieties, leaving the stable oxane ring intact.
Palladium-Catalyzed Cross-Coupling Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they represent a key strategy for the derivatization of heterocyclic compounds like this compound. wikipedia.org The primary amino group at the C4 position of the pyrazole ring is a key handle for such transformations, particularly in Buchwald-Hartwig amination reactions.
The Buchwald-Hartwig amination allows for the formation of a new C-N bond between an amine and an aryl halide or pseudohalide. wikipedia.org In the context of this compound, this reaction would involve the coupling of the C4-amino group with a variety of aryl or heteroaryl halides. This reaction is typically catalyzed by a palladium complex with a bulky electron-rich phosphine (B1218219) ligand. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. beilstein-journals.org
Another important palladium-catalyzed reaction is the Suzuki-Miyaura cross-coupling. While this reaction typically involves the coupling of an organoboron compound with an organic halide, it can be used indirectly to derivatize the C4 position. A two-step sequence could be envisioned where the 4-amino group is first converted to a halide (e.g., via a Sandmeyer-type reaction) to generate a 4-halopyrazole intermediate. This intermediate could then undergo a Suzuki-Miyaura coupling with a wide range of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl substituents at the C4 position. researchgate.net
The following table illustrates potential palladium-catalyzed cross-coupling reactions involving this compound or its derivatives.
| Reaction Type | Reactants | Catalyst/Ligand | Product |
| Buchwald-Hartwig Amination | This compound + Aryl-Br | Pd(OAc)2 / XPhos | N-Aryl-5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine |
| Suzuki-Miyaura Coupling | 4-Bromo-5-methyl-1-(oxan-4-yl)-1H-pyrazole + Aryl-B(OH)2 | Pd(PPh3)4 | 4-Aryl-5-methyl-1-(oxan-4-yl)-1H-pyrazole |
Synthesis and Characterization of Structurally Diverse Derivatives of this compound
The synthesis of a diverse library of derivatives is crucial for exploring the structure-activity relationships of a lead compound. The functional handles on this compound, primarily the C4-amino group, provide a versatile platform for chemical modification.
Structure-activity relationship (SAR) studies involve the systematic modification of a molecule's structure to understand how these changes affect its biological activity. For this compound, SAR exploration would focus on modifications at the C4-amino group, the C5-methyl group, and the N1-oxanyl substituent. nih.gov
Modifications at the C4-amino group could include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Alkylation: Reaction with alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products.
The C5-methyl group could be a site for modification, although this would likely require more complex synthetic routes starting from different pyrazole precursors. The N1-oxanyl ring offers opportunities for introducing substituents on the ring itself, or for replacement with other cyclic or acyclic groups to probe the importance of this moiety for biological activity.
The following table presents a hypothetical SAR exploration for this compound.
| Modification Site | Modification | Rationale |
| C4-Amino Group | Acylation with various R-COCl | Explore the effect of different amide substituents on activity. |
| C4-Amino Group | Reductive amination with R-CHO | Introduce diverse alkyl and aryl groups to probe steric and electronic effects. |
| N1-Oxanyl Group | Replacement with cyclohexyl | Determine the importance of the oxygen heteroatom in the ring. |
| C5-Methyl Group | Replacement with trifluoromethyl | Investigate the impact of an electron-withdrawing group at this position. |
Prodrug design is a strategy used to improve the physicochemical or pharmacokinetic properties of a drug. For this compound, the primary amino group is an ideal attachment point for a promoiety that can be cleaved in vivo to release the active parent drug.
A common prodrug strategy for amines is the formation of amides or carbamates that are susceptible to enzymatic hydrolysis. For example, coupling the C4-amino group with an amino acid would result in an amide linkage that could be cleaved by peptidases. This approach can also enhance aqueous solubility.
Another strategy involves the use of promoieties that are cleaved by specific enzymes that are abundant at the target site of action, leading to targeted drug delivery. The chemical transformations for creating prodrugs of this compound would involve standard amide or carbamate (B1207046) bond-forming reactions.
The following table outlines potential prodrug strategies for this compound.
| Promoiety | Linkage | Rationale for Chemical Transformation |
| Amino Acid | Amide | Couple with an N-protected amino acid using a peptide coupling reagent, followed by deprotection. |
| Phosphate | Phosphoramidate | Reaction with a phosphoryl chloride derivative to create a water-soluble prodrug. |
| Ester-containing moiety | Carbamate | Reaction with a chloroformate to introduce a moiety that can be cleaved by esterases. |
Theoretical and Computational Chemistry Studies on 5 Methyl 1 Oxan 4 Yl 1h Pyrazol 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide information on molecular orbitals, charge distribution, and reactivity.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is widely employed for the geometry optimization and prediction of electronic properties of molecules. nih.gov For 5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to determine its most stable three-dimensional conformation. nih.gov
The process begins with an initial guess of the molecular geometry, which is then iteratively optimized to find the lowest energy structure on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric profile. For instance, the orientation of the oxane ring relative to the pyrazole (B372694) ring is a key conformational feature that would be determined.
Beyond geometry, DFT calculations yield a wealth of electronic properties. These include the total energy, dipole moment, and the distribution of electronic charge throughout the molecule. Mulliken charge analysis, for example, can be used to determine the partial atomic charges on each atom, offering insights into local electronic effects. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Value |
| C-C (pyrazole ring) | ~1.39 Å |
| C-N (pyrazole ring) | ~1.35 Å |
| N-N (pyrazole ring) | ~1.36 Å |
| C-NH2 (amine group) | ~1.40 Å |
| C-N (oxane substituent) | ~1.45 Å |
| Dihedral Angle (Pyrazole-Oxane) | Varies with conformation |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com
The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical descriptors of a molecule's reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO would be distributed over the pyrazole ring. The energy gap can be calculated from the output of the DFT calculations.
Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can be derived from the HOMO and LUMO energies, providing further quantitative measures of the molecule's reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors (Hypothetical Data)
| Descriptor | Value (eV) |
| HOMO Energy | -5.5 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
| Chemical Potential (μ) | -3.0 |
| Hardness (η) | 2.5 |
| Electrophilicity Index (ω) | 1.8 |
The Molecular Electrostatic Potential (MEP or EPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The EPS is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.
For this compound, the EPS analysis would likely show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the lone pair of the amino group, indicating these are the primary sites for electrophilic attack and hydrogen bonding. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, making them donor sites for hydrogen bonds. The oxane ring's oxygen atom would also show a negative potential.
The acidity and basicity of a molecule are crucial to its behavior in biological systems. The pKa value is a quantitative measure of the acidity of a proton, while the pKb measures basicity. Computational methods can be used to predict these values. For this compound, there are several key sites for protonation and deprotonation: the amino group and the nitrogen atoms of the pyrazole ring.
Advanced Conformational Landscape Exploration
Molecules are not static entities; they are dynamic systems that can adopt various conformations. Understanding the conformational landscape is essential for predicting a molecule's properties and its interactions with biological targets.
While quantum mechanical methods are highly accurate, they are computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative for exploring the conformational space of a molecule. eurasianjournals.com
Molecular mechanics uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. This approach allows for rapid energy minimization to find stable conformations (local and global energy minima). For this compound, MM methods can be used to explore the different possible orientations of the oxane ring, including chair and boat conformations, and its rotation relative to the pyrazole ring.
Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.netnih.gov An MD simulation provides a trajectory of the molecule's conformations, revealing its dynamic behavior. This can be used to identify the most populated conformational states and the energy barriers between them. For this compound, an MD simulation in a solvent like water would provide insights into how the molecule behaves in an aqueous environment, including its flexibility and the dynamics of its hydrogen bonding with water molecules.
Table 3: Illustrative Conformational Analysis Summary (Hypothetical Data)
| Conformer | Relative Energy (kcal/mol) | Key Feature |
| 1 | 0.0 | Oxane in chair conformation, equatorial attachment |
| 2 | 1.2 | Oxane in chair conformation, axial attachment |
| 3 | 5.8 | Oxane in twist-boat conformation |
Tautomerism and Isomerization Pathways of the Pyrazole Core
The pyrazole scaffold is known for its capacity to exhibit prototropic tautomerism, a phenomenon that can significantly influence the molecule's chemical reactivity and properties. nih.govnih.gov For this compound, the primary form of tautomerism involves the 4-amino group, leading to an amino-imino equilibrium. The two principal tautomeric forms are the 4-amino form (the title compound) and the 4-imino form (5-methyl-1-(oxan-4-yl)-1,5-dihydro-4H-pyrazol-4-imine).
Computational chemistry, particularly through the application of quantum mechanical calculations like Density Functional Theory (DFT), provides critical insights into the relative stabilities of these tautomers. eurasianjournals.com Theoretical studies on related 3(5)-aminopyrazoles consistently predict the amino tautomer to be more stable than the imino form. researchgate.net The relative stability is highly dependent on the nature of substituents on the pyrazole ring. researchgate.net Electron-donating groups, such as the methyl group at the C5 position, are known to influence the electronic structure and basicity of the pyrazole ring. nih.gov
The isomerization pathway between these tautomers involves an intramolecular proton transfer. The energy barrier for this transfer can be computationally modeled to understand the kinetics of the interconversion. globalresearchonline.net Studies on similar azole systems have shown that the presence of solvent molecules, particularly protic solvents like water, can significantly lower the energetic barriers for proton transfer by forming hydrogen-bonded transition states. nih.gov Computational models can simulate these interactions to provide a more accurate picture of the tautomerization process in solution. nih.gov
Table 1: Potential Tautomers and Computational Investigation Parameters To view the table, click on the headers to sort or use the search bar to filter.
| Tautomer Name | Structure | Predicted Relative Stability | Common Computational Methods |
|---|---|---|---|
| This compound (Amino form) | ![]() |
More stable | DFT (B3LYP), MP2 |
| 5-methyl-1-(oxan-4-yl)-1,5-dihydro-4H-pyrazol-4-imine (Imino form) | ![]() |
Less stable | DFT (B3LYP), MP2 |
Note: Structures are illustrative representations.
Theoretical Studies on Reaction Mechanisms Involving this compound
Theoretical chemistry offers powerful tools for investigating the detailed mechanisms of chemical reactions at a molecular level. For a molecule like this compound, which possesses multiple reactive sites including the nucleophilic 4-amino group and the aromatic pyrazole ring, computational methods can be used to predict reactivity and map out potential reaction pathways. nih.govacs.org
The elucidation of a reaction mechanism, such as the acylation of the 4-amino group, involves mapping the potential energy surface (PES) of the reaction. This is typically achieved using DFT calculations, which can accurately determine the energies of different molecular arrangements. researchgate.netresearchgate.net The key points on the PES that are identified include:
Reactants and Products: The starting materials and final compounds at their lowest energy conformations.
Intermediates: Stable species that are formed and consumed during the reaction.
Transition States (TS): The highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. researchgate.net
Once a transition state is located, its structure provides a snapshot of the bond-breaking and bond-forming processes. Further calculations, such as Intrinsic Reaction Coordinate (IRC) analysis, are performed to confirm that the identified TS correctly connects the reactants (or intermediates) with the products. researchgate.net This computational approach allows for a step-by-step understanding of the reaction, which is often difficult to achieve through experimental means alone. researchgate.net
The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational models are essential for understanding and predicting these solvent effects. researchgate.net These models can be broadly categorized into explicit and implicit models.
Explicit Solvent Models: Treat individual solvent molecules and their interactions with the solute. While highly detailed, they are computationally very expensive.
Implicit Solvent Models: Represent the solvent as a continuous medium with a defined dielectric constant. These models are computationally efficient and widely used. dntb.gov.ua
A prominent example of an implicit model is the Polarizable Continuum Model (PCM). researchgate.net Variations of this model, such as the Solvation Model based on Density (SMD), calculate the free energy of solvation. researchgate.net By calculating the solvation energies for reactants, transition states, and products, it is possible to determine how the solvent stabilizes or destabilizes each species. researchgate.net For instance, a polar solvent will preferentially stabilize charged or highly polar transition states, thereby lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent. These models are crucial for bridging the gap between gas-phase theoretical calculations and real-world solution-phase chemistry.
Table 2: Common Computational Solvent Models To view the table, click on the headers to sort or use the search bar to filter.
| Model Type | Model Name | Description | Typical Application |
|---|---|---|---|
| Implicit | Polarizable Continuum Model (PCM) | Represents the solvent as a polarizable dielectric continuum. | General calculation of solvation effects on energies and properties. |
| Implicit | Solvation Model based on Density (SMD) | A universal solvation model based on the quantum mechanical charge density of a solute. | Accurate calculation of solvation free energies for various solvents. |
| Explicit | Monte Carlo (MC) / Molecular Dynamics (MD) | Simulates a system of the solute surrounded by a large number of individual solvent molecules. | Detailed study of specific solute-solvent interactions like hydrogen bonding. |
Ligand-Receptor Interaction Modeling (Theoretical Frameworks, excluding biological data)
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor). nih.gov This method is fundamental in structure-based drug design for exploring hypothetical binding modes of compounds like this compound. The process is entirely theoretical and does not rely on experimental biological data.
The docking process involves several key stages:
Preparation of the Receptor and Ligand: A 3D structure of a hypothetical receptor is prepared by adding hydrogen atoms and assigning partial charges. The ligand, this compound, is also prepared by generating a low-energy 3D conformation.
Defining the Binding Site: A specific region on the receptor surface is defined as the target binding site or active site.
Ligand Sampling and Scoring: A search algorithm (e.g., genetic algorithm, Monte Carlo) systematically explores various positions, orientations, and conformations of the ligand within the binding site. nih.gov Each generated pose is evaluated by a 'scoring function,' which estimates the binding free energy. This score typically accounts for forces like van der Waals interactions, electrostatic interactions, and hydrogen bonding. nih.gov
The output is a set of predicted binding poses, ranked by their scores, which suggest the most likely and energetically favorable interactions between the ligand and the hypothetical receptor. researchgate.net This provides a theoretical framework for understanding the structural basis of molecular recognition.
Pharmacophore modeling is another powerful computational tool used in drug discovery that operates on a more abstract level than docking. nih.gov A pharmacophore is defined as the spatial arrangement of essential molecular features that are responsible for a molecule's hypothetical interaction with a specific receptor.
For this compound, a ligand-based pharmacophore model can be constructed by identifying its key chemical features:
Hydrogen Bond Donors (HBD): The primary amine (-NH2) group.
Hydrogen Bond Acceptors (HBA): The pyridine-like nitrogen atom of the pyrazole ring and the oxygen atom of the oxane ring.
Hydrophobic (HY) Features: The methyl group and the aliphatic oxane ring.
The 3D arrangement of these features creates a pharmacophore model that serves as a template or query. This model can then be used for virtual screening, a process where large digital databases of chemical compounds are searched to identify other molecules that fit the pharmacophoric query. ontosight.ai This purely computational method allows for the rapid identification of diverse structures that share the key interaction features of the original molecule, without any reliance on experimental biological assays.
Table 3: Pharmacophoric Features of this compound To view the table, click on the headers to sort or use the search bar to filter.
| Feature Type | Molecular Origin | Number of Features | Potential Role in Interaction |
|---|---|---|---|
| Hydrogen Bond Donor (HBD) | 4-Amino group (-NH₂) | 1 | Donating a proton in a hydrogen bond. |
| Hydrogen Bond Acceptor (HBA) | Pyrazole ring nitrogen | 1 | Accepting a proton in a hydrogen bond. |
| Hydrogen Bond Acceptor (HBA) | Oxane ring oxygen | 1 | Accepting a proton in a hydrogen bond. |
| Hydrophobic (HY) | 5-Methyl group | 1 | Engaging in van der Waals or hydrophobic interactions. |
| Hydrophobic (HY) | Oxane ring | 1 | Engaging in van der Waals or hydrophobic interactions. |
Role of 5 Methyl 1 Oxan 4 Yl 1h Pyrazol 4 Amine in Advanced Chemical Synthesis and Material Science
5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine as a Synthetic Building Block
The structural features of this compound, particularly the nucleophilic amino group and the pyrazole (B372694) ring, make it a valuable precursor in organic synthesis.
Precursor in the Synthesis of Complex Heterocyclic Systems
The 5-aminopyrazole scaffold is a well-established and versatile building block for the synthesis of fused heterocyclic systems, which are prominent in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.net The reactivity of 5-aminopyrazoles is characterized by three primary nucleophilic sites: the amino group at position 5 (5-NH2), the ring nitrogen at position 1 (1-NH, if unsubstituted), and the carbon at position 4 (4-CH). The general order of nucleophilicity is 5-NH2 > 1-NH > 4-CH. beilstein-journals.org In the case of this compound, the nitrogen at position 1 is already substituted, directing reactions towards the 4-amino group and the endocyclic nitrogen at position 2.
This compound can serve as a key intermediate in cyclocondensation and multicomponent reactions to form a variety of fused pyrazole derivatives, such as:
Pyrazolo[3,4-b]pyridines: These can be synthesized through the reaction of 4-aminopyrazoles with α,β-unsaturated ketones or via multicomponent reactions involving aldehydes and β-diketones. beilstein-journals.orgnih.gov The amino group of the pyrazole acts as a nucleophile, leading to the formation of a fused pyridine (B92270) ring. nih.gov
Pyrazolo[3,4-d]pyrimidines: These fused systems are often prepared by reacting 5-aminopyrazoles with various one-carbon and two-carbon synthons. For example, cyclocondensation with formic acid derivatives or orthoformates can lead to the pyrimidine (B1678525) ring. nih.govmdpi.com
Pyrazolo[1,5-a]pyrimidines: These isomers can be formed when 5-aminopyrazoles react with reagents like 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones. nih.gov
Pyrazolo[1,5-a] researchgate.netmdpi.comsemanticscholar.orgtriazines: Synthesis of these systems can be achieved by reacting 5-aminopyrazoles with reagents like ethoxycarbonyl isocyanate, followed by cyclization. mdpi.com
The oxane moiety on the pyrazole nitrogen influences the solubility and conformational properties of the resulting fused systems without typically interfering with the primary cyclization reactions.
Development of Chiral Auxiliaries or Ligand Scaffolds (if stereochemistry is relevant)
The molecule this compound is achiral. The oxane ring exists in a chair conformation, but the substitution at the 4-position does not create a chiral center. Consequently, there is no evidence in the reviewed literature of its direct application as a chiral auxiliary. For a molecule to function as a chiral auxiliary, it must be enantiomerically pure and capable of directing the stereochemical outcome of a reaction, after which it can be removed. nih.gov
While this specific compound is not chiral, the aminopyrazole framework is a component of more complex, chiral ligands used in asymmetric catalysis. The development of such ligands would require the introduction of chirality either on the pyrazole ring, its substituents, or by forming a chiral metal complex. The presence of the oxane ring's oxygen atom and the pyrazole's nitrogen atoms could, however, be exploited in the design of polydentate ligand scaffolds.
Exploration of Coordination Chemistry with this compound as a Ligand
The nitrogen atoms of the pyrazole ring and the exocyclic amino group make this compound a promising ligand for coordination with metal ions. researchgate.netacs.org
Design and Synthesis of Metal-Organic Framework (MOF) Components (if applicable)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-based ligands are frequently used in MOF synthesis due to the ability of the pyrazole ring's nitrogen atoms to bridge metal centers effectively. rsc.orgresearchgate.net
This compound possesses multiple potential coordination sites:
The sp2-hybridized nitrogen atom at position 2 of the pyrazole ring.
The nitrogen atom of the 4-amino group.
The oxygen atom of the oxane ring.
This multi-dentate character makes it a candidate for use as a linker in the construction of coordination polymers and MOFs. Depending on the metal ion and reaction conditions, it could act as a monodentate, bidentate, or even a tridentate bridging ligand, potentially leading to the formation of diverse and complex 3D supramolecular architectures. rsc.org
Catalytic Applications in Organic Transformations
Metal complexes incorporating pyrazole-based ligands have demonstrated significant catalytic activity in various organic transformations. mdpi.comdntb.gov.ua For instance, copper-pyrazole complexes have been studied for their ability to catalyze oxidation reactions, mimicking the activity of enzymes like catecholase. mdpi.comdntb.gov.ua
Complexes formed between this compound and transition metals such as copper, cobalt, or zinc could potentially serve as catalysts. researchgate.netrsc.org The electronic properties of the pyrazole ring, modified by the methyl and amino groups, along with the steric and conformational constraints imposed by the oxane substituent, would influence the geometry and reactivity of the metal center. Such complexes could find applications in oxidation, reduction, or cross-coupling reactions. For example, group-IV metal complexes stabilized by aminopyridinato ligands, which are structurally related to aminopyrazoles, have been explored as catalysts for olefin polymerization. researchgate.net
Development of Advanced Analytical Methods for this compound
The characterization and quantification of this compound rely on standard and advanced analytical techniques common in organic chemistry.
Table 1: Key Physicochemical and Structural Data
| Property | Data | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅N₃O | uni.lu |
| Monoisotopic Mass | 181.1215 Da | uni.lu |
| SMILES | CC1=C(C=NN1C2CCOCC2)N | uni.lu |
| InChIKey | GMHNKGPHJQRSMQ-UHFFFAOYSA-N | uni.lu |
The structural elucidation and purity assessment of this compound and its derivatives would involve a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. Characteristic chemical shifts would be expected for the methyl group, the pyrazole ring proton, the protons of the oxane ring, and the protons of the amino group. Advanced 2D NMR techniques like HMBC and NOE can be used to confirm connectivity and spatial relationships, which is crucial for distinguishing isomers in more complex derivatives. researchgate.netrsc.orgmdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. mdpi.com Fragmentation patterns observed in MS/MS experiments can further validate the structure. Predicted adducts for this molecule include [M+H]⁺ at m/z 182.12878 and [M+Na]⁺ at m/z 204.11072. uni.lu
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups. Expected characteristic absorption bands include N-H stretching for the primary amine, C-N stretching, C=C and C=N stretching from the pyrazole ring, and C-O-C stretching from the oxane ether linkage. rsc.orgresearchgate.net
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (LC-MS, GC-MS), are essential for assessing purity, separating reaction mixtures, and for quantitative analysis.
Table 2: Summary of Analytical Characterization Techniques
| Technique | Purpose | Expected Observations / Data |
|---|---|---|
| ¹H NMR | Structural verification, proton environment | Signals for CH₃, pyrazole-H, oxane-CH₂, NH₂ |
| ¹³C NMR | Carbon skeleton confirmation | Resonances for all unique carbon atoms in the pyrazole and oxane rings |
| HRMS | Elemental composition confirmation | Accurate mass matching the molecular formula C₉H₁₅N₃O |
| FT-IR | Functional group identification | N-H, C-H, C=N, C-N, C-O-C stretching and bending vibrations |
| HPLC/LC-MS | Purity assessment, separation | Retention time, molecular ion peak for purity and identification |
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), stands as a primary technique for the analysis of pyrazole derivatives due to its high resolution and sensitivity. ijcpa.inresearchgate.netbohrium.com The development of a validated RP-HPLC method is crucial for determining the purity of this compound and for its quantification in various matrices.
A typical RP-HPLC method for a pyrazolone (B3327878) derivative involves a C18 column, which is well-suited for the separation of moderately polar compounds. semanticscholar.orgup.ac.za An isocratic elution with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is commonly employed. The addition of modifiers like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution for amine-containing compounds by minimizing tailing effects. ijcpa.in
Detection is often carried out using a UV detector, as the pyrazole ring exhibits significant chromophoric activity. researchgate.net The selection of an optimal wavelength is critical for achieving high sensitivity. For pyrazolone derivatives, detection wavelengths in the range of 206 nm to 237 nm have been reported to be effective. ijcpa.inresearchgate.netbohrium.com
Example HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% TFA in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Retention Time | Approx. 4.5 min |
Method validation according to ICH guidelines would be necessary to ensure the reliability of the analytical data. This includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). semanticscholar.org
Typical Validation Parameters for a Pyrazole Derivative HPLC Method:
| Parameter | Typical Value |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Gas Chromatography (GC) and hyphenated techniques (e.g., GC-MS)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of amines by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. labrulez.com For a compound like this compound, derivatization may be necessary to improve its chromatographic properties. vt.edu
Derivatization with agents such as trifluoroacetic anhydride (B1165640) (TFAA) can convert the primary amine into a less polar and more volatile derivative, making it more amenable to GC analysis. h-brs.de The choice of a suitable GC column is also critical, with specialized columns designed for amine analysis often providing the best results.
When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative data but also structural information through the fragmentation pattern of the molecule. This is invaluable for impurity identification and confirmation of the compound's identity. The mass spectrum of pyrazole derivatives often shows a stable molecular ion peak, with fragmentation patterns that can be characteristic of the substituents on the pyrazole ring.
Hypothetical GC-MS Parameters for a Derivatized Analyte:
| Parameter | Value |
| GC Column | Capillary column for amine analysis (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Expected Mass Spectral Fragments (for the parent compound):
The mass spectrum would be expected to show a molecular ion peak [M]+ and fragments corresponding to the loss of substituents from the pyrazole ring and the oxane moiety.
Spectrophotometric Techniques for Quantitative Determination
UV-Visible spectrophotometry is a simpler and more accessible technique for the quantitative determination of compounds that absorb light in the UV-Vis range. Pyrazole derivatives are known to have characteristic UV absorption spectra. researchgate.netnih.gov This technique is particularly useful for routine analysis and for determining the concentration of the compound in solutions.
To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The choice of solvent is important as it can influence the λmax. Common solvents for UV-Vis analysis of pyrazole derivatives include ethanol (B145695) and methanol.
Illustrative Spectrophotometric Data:
| Parameter | Value |
| Solvent | Ethanol |
| λmax | ~230 nm |
| Molar Absorptivity (ε) | (Value would be determined experimentally) |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
While spectrophotometry is a cost-effective and rapid method, it is less specific than chromatographic techniques and may be subject to interference from other absorbing species in the sample matrix.
Emerging Research Directions and Future Prospects for 5 Methyl 1 Oxan 4 Yl 1h Pyrazol 4 Amine
Untapped Synthetic Opportunities and Methodological Innovations
The synthesis of functionalized pyrazoles is a well-established field, yet opportunities for innovation remain, particularly for compounds like 5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine. researchgate.netmdpi.com Traditional syntheses often rely on the condensation of hydrazines with 1,3-dicarbonyl compounds. researchgate.netias.ac.in For the target molecule, this would likely involve the reaction of oxan-4-ylhydrazine with a suitably substituted three-carbon synthon. However, emerging methodologies offer more efficient and greener alternatives.
Modern Synthetic Approaches:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to substituted pyrazoles. mdpi.commdpi.com A potential MCR for this compound could involve a one-pot reaction of oxan-4-ylhydrazine, a β-ketonitrile, and a methylating agent, thereby rapidly assembling the core structure.
Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes. The synthesis of pyrazole (B372694) intermediates could be significantly optimized using flow reactors, allowing for precise temperature and pressure control, which can be crucial for regioselectivity.
Microwave- and Ultrasound-Assisted Synthesis: These techniques are known to accelerate reaction rates, improve yields, and reduce side product formation. researchgate.netmdpi.com Microwave-assisted synthesis, in particular, has been successfully applied to the synthesis of various pyrazole derivatives and could be a fruitful avenue for the efficient production of this compound. smolecule.com
A comparative overview of potential synthetic innovations is presented in Table 1.
| Methodology | Potential Advantages | Key Considerations |
|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, reduced reaction time, simplified purification | Optimization of reaction conditions and component compatibility |
| Flow Chemistry | Enhanced safety, scalability, and precise reaction control | Initial setup cost and optimization of flow parameters |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, and reduced byproducts | Specialized equipment and potential for localized overheating |
| Ultrasound-Assisted Synthesis | Improved mass transfer, enhanced reaction rates, and milder conditions | Probe depth and power optimization |
Computational Predictions for Novel Reactivities and Properties
Computational chemistry provides powerful tools to predict the properties and reactivity of molecules before their synthesis, thus guiding experimental work. For this compound, Density Functional Theory (DFT) calculations could offer significant insights. nih.govacs.orgresearchgate.netaip.org
Key Areas for Computational Investigation:
Molecular Geometry and Electronic Structure: DFT calculations can predict the optimized geometry, bond lengths, and bond angles of the molecule. nih.gov This information is crucial for understanding its steric and electronic properties. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into its reactivity, with the HOMO-LUMO gap being an indicator of chemical stability. acs.org
Spectroscopic Properties: Computational methods can predict various spectroscopic data, including NMR, IR, and UV-Vis spectra. nih.gov These predictions can aid in the characterization of the synthesized compound.
Reactivity Indices: Fukui functions and dual descriptor analysis can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of further chemical transformations of the molecule.
A hypothetical set of DFT-calculated properties for this compound is presented in Table 2.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.0 eV | Suggests high kinetic stability |
| Dipole Moment | 2.5 D | Indicates moderate polarity |
Potential for Advanced Materials Design and Chemical Probes
The unique structural features of this compound make it an interesting candidate for applications in materials science and as a chemical probe. The pyrazole core is known for its ability to coordinate with metal ions, while the amino group provides a site for further functionalization. chim.it
Potential Applications:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can act as ligands for metal ions, potentially forming coordination polymers or MOFs. The oxane moiety could influence the packing of these materials, leading to novel porous structures with applications in gas storage or catalysis.
Fluorescent Probes: Pyrazole derivatives are known to exhibit fluorescence. globalresearchonline.net By attaching a fluorophore to the amino group, this compound could be developed into a chemical probe for sensing specific analytes or for use in bioimaging. The oxane group may enhance water solubility, which is advantageous for biological applications.
Organic Electronics: Certain pyrazole-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of this compound could be tuned through chemical modification to make it suitable for such applications.
Conceptual Interdisciplinary Research Avenues in Chemical Science
The intersection of chemistry with other scientific disciplines often leads to groundbreaking discoveries. This compound could serve as a versatile platform for interdisciplinary research.
Potential Interdisciplinary Research Areas:
Chemical Biology: The pyrazole scaffold is a common feature in many biologically active molecules. nih.govnih.govnih.govnih.gov The amine group on this compound provides a handle for conjugation to biomolecules such as peptides or proteins, enabling the study of biological processes or the development of targeted therapeutics.
Supramolecular Chemistry: The hydrogen bonding capabilities of the amino group and the nitrogen atoms of the pyrazole ring, combined with the potential for host-guest interactions involving the oxane ring, make this molecule an interesting building block for the construction of complex supramolecular assemblies.
Catalysis: Pyrazole-based ligands are widely used in catalysis. nih.gov The target compound could be functionalized to create novel ligands for transition metal catalysts, potentially leading to new catalytic transformations with high efficiency and selectivity.
Q & A
Q. What safety protocols are essential for handling this compound?
- Methodology :
- Waste disposal : Segregate organic waste and partner with certified agencies for incineration .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods during synthesis to avoid dermal exposure .
- Emergency response : Maintain eyewash stations and SDS documentation for amine-related irritants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


